

Freselestat: A Technical Guide to a Potent Neutrophil Elastase Inhibitor

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Compound of Interest

Compound Name: Freselestat

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Abstract

Freselestat (also known as ONO-6818) is a potent, orally active, and selective inhibitor of human neutrophil elastase (HNE). Developed through a collaboration between Ono Pharmaceutical and Cortech, Inc., **Freselestat** showed significant promise in preclinical models of inflammatory lung diseases, including chronic obstructive pulmonary disease (COPD) and acute lung injury (ALI). Its mechanism of action centers on the direct inhibition of HNE, a key serine protease involved in the pathogenesis of these conditions. Despite promising preclinical results, the clinical development of **Freselestat** was discontinued due to safety concerns, specifically observations of elevated liver function tests in a Phase IIa clinical trial. This guide provides a comprehensive overview of the pharmacological properties of **Freselestat**, detailing its mechanism of action, preclinical efficacy, and the clinical findings that led to the cessation of its development.

Introduction

Neutrophil elastase, a serine protease released from activated neutrophils, plays a critical role in the inflammatory cascade and tissue destruction associated with various respiratory diseases. Its uncontrolled activity contributes to the degradation of extracellular matrix components, mucus hypersecretion, and perpetuation of the inflammatory response. Consequently, the inhibition of HNE has been a significant therapeutic target for diseases like

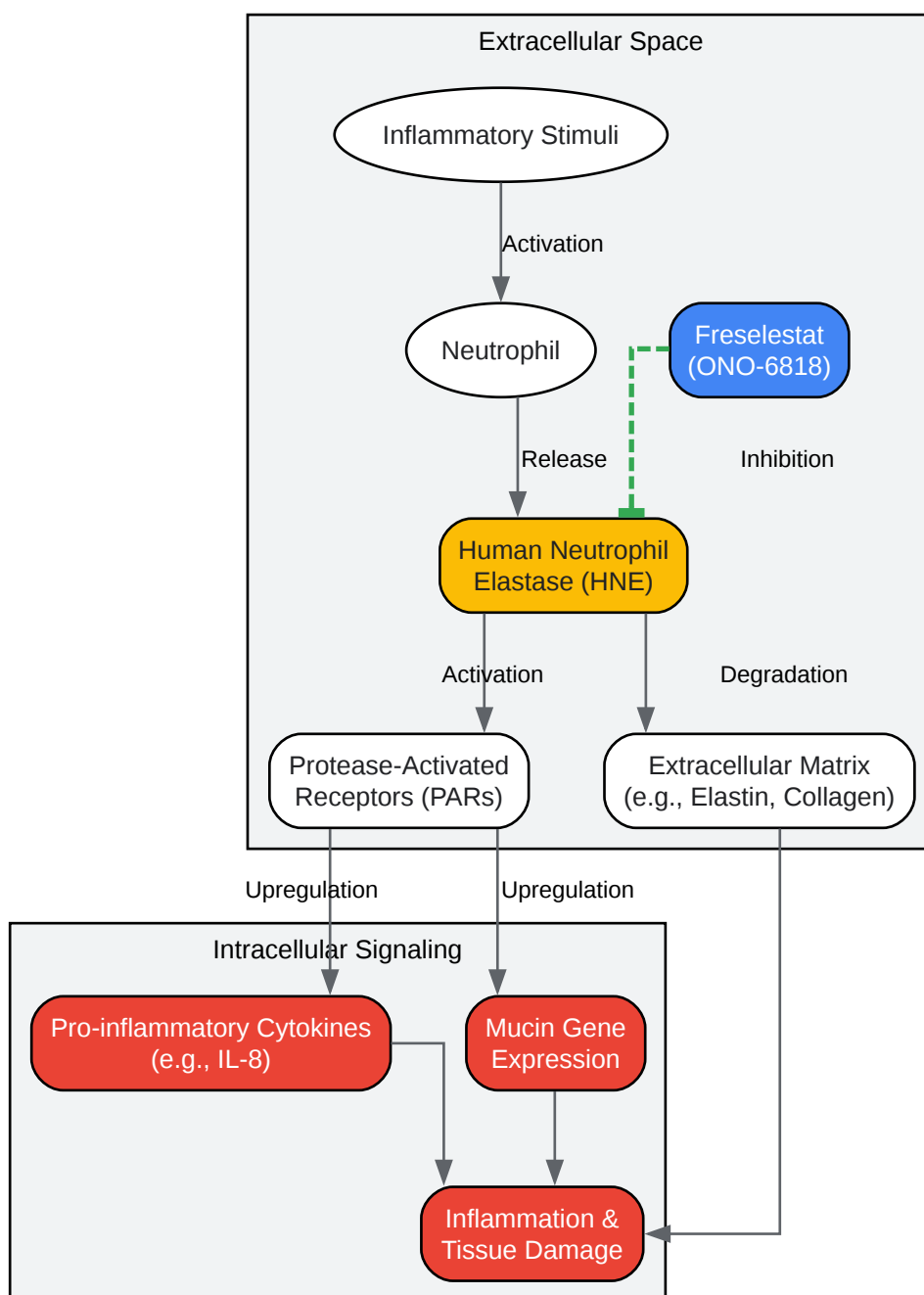
COPD, cystic fibrosis, and acute respiratory distress syndrome (ARDS). **Freselestat** emerged as a promising small molecule inhibitor designed to selectively target HNE.

Mechanism of Action

Freselestat is a competitive and reversible inhibitor of human neutrophil elastase.^[1] It binds to the active site of the enzyme, preventing the breakdown of its natural substrates.^[2]

Signaling Pathway of Neutrophil Elastase and Inhibition by Freselestat

Neutrophil elastase is involved in multiple signaling pathways that contribute to inflammation and tissue damage. **Freselestat** acts by directly binding to and inhibiting the enzymatic activity of HNE, thereby blocking these downstream effects.



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Caption: Mechanism of action of **Freselestat** in inhibiting the HNE signaling pathway.

Pharmacological Properties

Pharmacodynamics

Freselestat is a highly potent inhibitor of human neutrophil elastase with a reported K_i (inhibition constant) of 12.2 nM.^{[3][4]} It demonstrates high selectivity for HNE over other proteases.

Table 1: In Vitro Potency and Selectivity of **Freselestat**

Parameter	Value	Reference
K_i for Human Neutrophil Elastase	12.2 nM	^{[3][4]}
Selectivity	>100-fold less active against trypsin, proteinase 3, pancreatic elastase, plasmin, thrombin, collagenase, cathepsin G, and murine macrophage elastase.	^{[1][3]}

Pharmacokinetics

While detailed pharmacokinetic parameters from human studies are not widely available due to the discontinuation of its development, **Freselestat** was designed and confirmed in preclinical studies to be an orally active agent.^{[3][5]}

Preclinical Efficacy

Freselestat demonstrated significant efficacy in various preclinical models of inflammatory diseases.

Human Neutrophil Elastase-Induced Emphysema in Rats

In a rat model of HNE-induced emphysema, oral administration of **Freselestat** one hour prior to HNE instillation resulted in a dose-dependent attenuation of acute lung injury and the subsequent development of emphysema.^{[5][6]}

Table 2: Efficacy of **Freselestat** in a Rat Model of HNE-Induced Emphysema

Parameter	HNE Control Group	Freselestat (10 mg/kg)	Freselestat (100 mg/kg)	Reference
Lung Myeloperoxidase Activity (U/g tissue)	Increased vs. Saline	Dose-dependent reduction	Significant reduction	[5]
Hemoglobin in BALF (µg/mL)	Increased vs. Saline	Dose-dependent reduction	Significant reduction	[5]
Neutrophil Count in BALF (x10 ⁴ cells/mL)	Increased vs. Saline	Dose-dependent reduction	Significant reduction	[5]
Functional Residual Capacity (% of predicted)	Increased vs. Saline	Attenuated increase	Significantly attenuated increase	[5]
Total Lung Capacity (% of predicted)	Increased vs. Saline	Attenuated increase	Significantly attenuated increase	[5]
Lung Compliance (mL/cmH ₂ O)	Increased vs. Saline	Attenuated increase	Significantly attenuated increase	[5]
Mean Linear Intercept (µm)	Increased vs. Saline	Attenuated increase	Significantly attenuated increase	[5]

BALF: Bronchoalveolar Lavage Fluid

Simulated Extracorporeal Circulation

In an in vitro model using human blood circulated through a membrane oxygenator to simulate cardiopulmonary bypass, **Freselestat** demonstrated potent anti-inflammatory effects.[7]

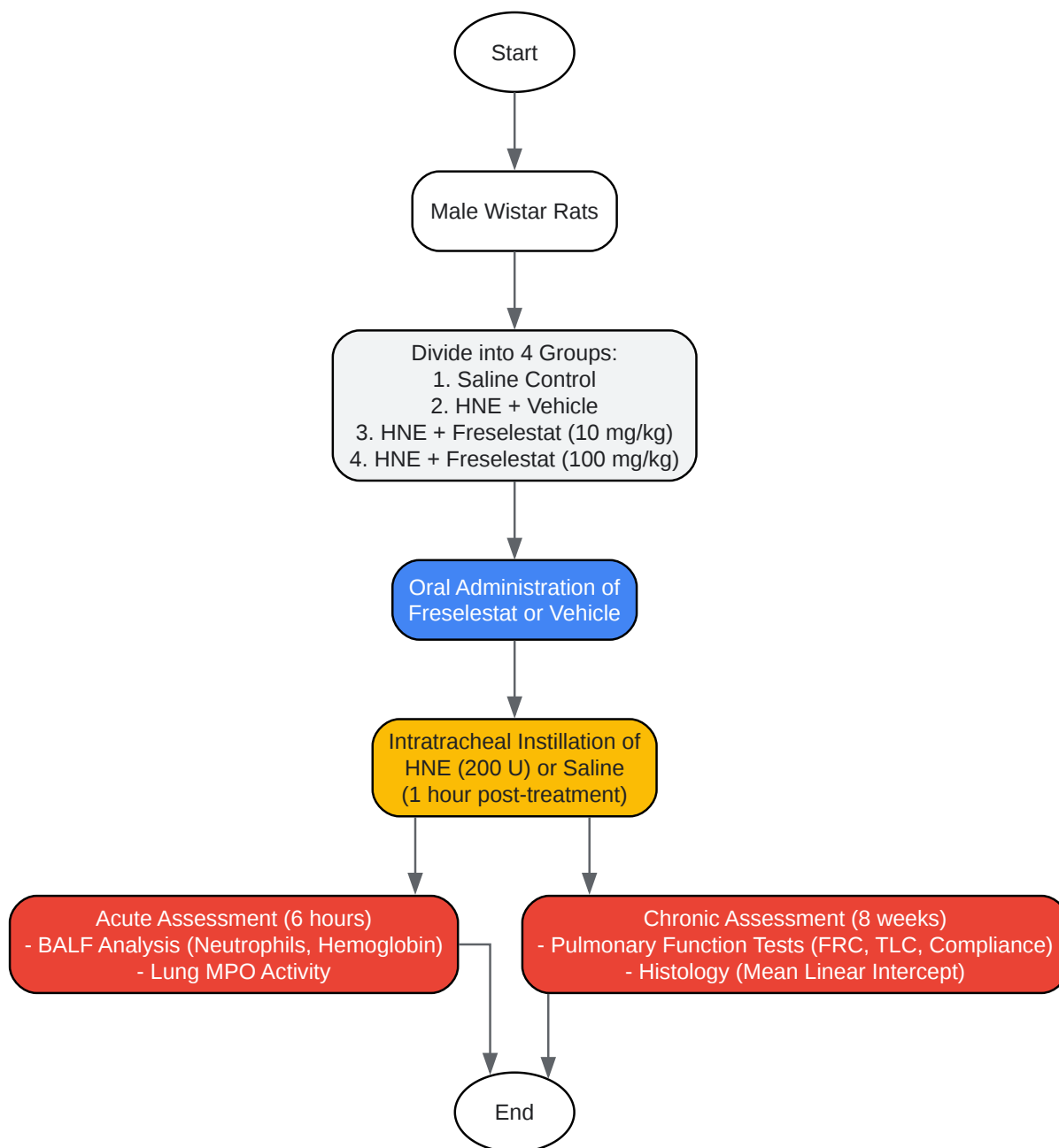
Table 3: Effect of **Freselestat** in a Simulated Extracorporeal Circulation Model

Parameter	Control Group	Freselestat (1.0 µM)	Reference
Neutrophil Elastase Levels	Increased over time	Significantly lower	[7]
Interleukin-8 (IL-8) Production	Increased over time	Significantly reduced	[7]
Complement C5b-9 Production	Increased over time	Significantly reduced	[7]

Experimental Protocols

HNE-Induced Emphysema in Rats

- Animal Model: Male Wistar rats.
- Induction of Emphysema: Intratracheal administration of human neutrophil elastase (200 U) using a microsyringe.
- Treatment: **Freselestat** (10 mg/kg or 100 mg/kg) or vehicle (0.5% carboxymethyl-cellulose) was administered orally one hour before HNE application.
- Acute Phase Assessment (6 hours post-HNE):
 - Bronchoalveolar lavage fluid (BALF) was collected to measure neutrophil counts and hemoglobin concentration.
 - Lung tissue was harvested to determine myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.
- Chronic Phase Assessment (8 weeks post-HNE):
 - Pulmonary function tests were performed to measure functional residual capacity (FRC), total lung capacity (TLC), and lung compliance.
 - Histological analysis of lung tissue was conducted to determine the mean linear intercept as a measure of airspace enlargement.[5]



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Caption: Experimental workflow for the HNE-induced emphysema model in rats.

Simulated Extracorporeal Circulation

- Model: Freshly drawn human blood was heparinized (3.75 U/mL) and recirculated for 120 minutes in a circuit consisting of a membrane oxygenator and a roller pump.

- Treatment: The blood was treated with either **Freselestat** (1.0 μ M) or vehicle.
- Measurements: Samples were taken at baseline and at various time points during the 120-minute circulation.
 - Neutrophil elastase, IL-8, and C5b-9 levels were measured by enzyme immunoassay.
 - Neutrophil adhesion molecules (CD11b and L-selectin) and cytoplasmic F-actin were measured by flow cytometry.
 - Neutrophil deformability was assessed using simulated silicon microcapillaries.[7]

Clinical Development and Discontinuation

Freselestat entered clinical development for the treatment of COPD and Alpha-1 Antitrypsin Deficiency. However, in November 2002, Ono Pharmaceutical announced the discontinuation of its development.[8]

The decision was based on findings from a Phase IIa double-blind, placebo-controlled clinical study in patients with COPD in Japan, which was initiated in July 2001. The analysis of the data revealed an abnormal elevation in liver function test (LFT) values (mild to moderate) in the **Freselestat**-treated group. A causal relationship between the drug administration and the elevated LFTs could not be ruled out, leading to the voluntary suspension of the study and ultimately the termination of the development program due to safety concerns.[8]

Conclusion

Freselestat is a potent and selective inhibitor of human neutrophil elastase that demonstrated significant anti-inflammatory and tissue-protective effects in preclinical models. Its oral bioavailability made it an attractive candidate for the treatment of chronic inflammatory lung diseases such as COPD. However, the emergence of safety signals related to liver function in early clinical trials led to the discontinuation of its development. The story of **Freselestat** underscores the critical importance of safety evaluation in the transition from promising preclinical findings to clinical application and serves as a valuable case study for researchers and professionals in the field of drug development. The extensive preclinical data generated for **Freselestat** continues to contribute to the understanding of the role of neutrophil elastase in disease and the development of next-generation HNE inhibitors.

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